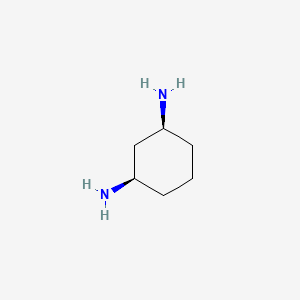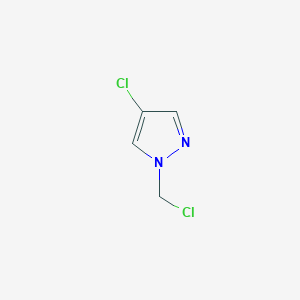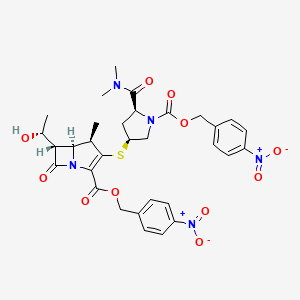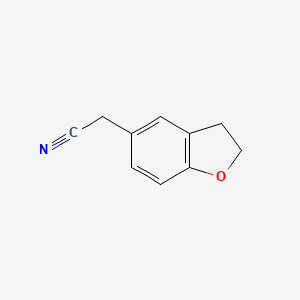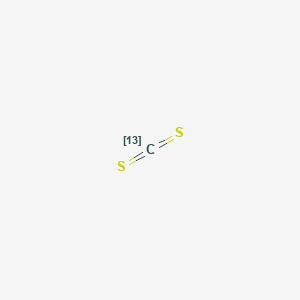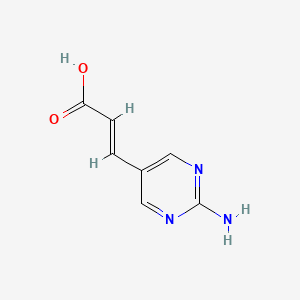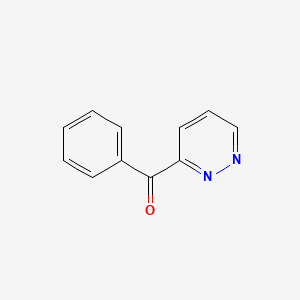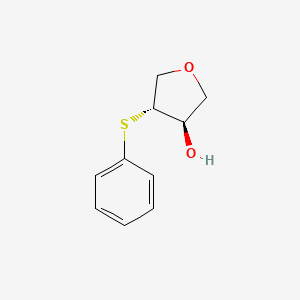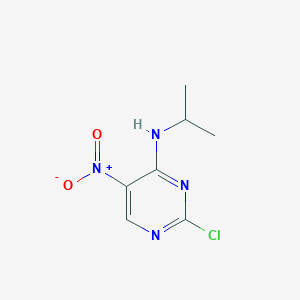
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves the reaction of 2-chloro-5-nitropyrimidin-4-amine and isopropylamine in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (100-150°C) and with the aid of a catalyst such as triethylamine or potassium carbonate. The resulting compound is then purified by recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is C7H9ClN4O2 . The InChI code is 1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3, (H,9,10,11) .Physical And Chemical Properties Analysis
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has a molecular weight of 226.66 g/mol. Its melting point is 155-156°C, and its boiling point is 401.6°C. It is soluble in organic solvents such as ethanol, ethyl acetate, and chloroform. The compound is a stable solid and does not decompose easily.科学的研究の応用
Anticancer Research
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: is a pyrimidine derivative, which is a class of compounds known for their role in anticancer therapies . Pyrimidine-based drugs like imatinib, dasatinib, and nilotinib are established treatments for leukemia, showcasing the potential of this compound in cancer research.
Antimicrobial and Antifungal Applications
The pyrimidine core of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is also found in compounds with antimicrobial and antifungal properties . This suggests its use in developing new treatments for bacterial and fungal infections.
Cardiovascular Therapeutics
Pyrimidine derivatives have been reported to exhibit cardiovascular benefits, including antihypertensive effects . Research into 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine could lead to novel cardiovascular drugs.
Anti-Inflammatory and Analgesic Effects
This compound’s structural class is associated with anti-inflammatory and analgesic activities . It could be a starting point for the synthesis of new pain relief medications.
Antidiabetic Properties
The pyrimidine scaffold is a feature in some antidiabetic drugs, indicating that 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine may have applications in treating diabetes through further research and development .
DNA/RNA Synthesis Studies
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPRAOPHIPUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225336 | |
| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | |
CAS RN |
890094-38-9 | |
| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


